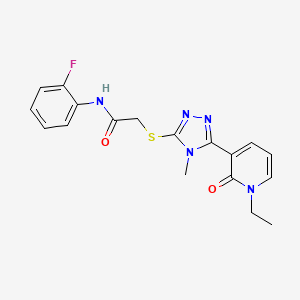

2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide

Description

The compound 2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is a triazole-thioacetamide derivative characterized by a 1,2,4-triazole core substituted with a 1-ethyl-2-oxo-dihydropyridin-3-yl group at position 5 and a methyl group at position 2. The thioether linkage connects the triazole to an acetamide moiety bearing a 2-fluorophenyl group.

Properties

IUPAC Name |

2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O2S/c1-3-24-10-6-7-12(17(24)26)16-21-22-18(23(16)2)27-11-15(25)20-14-9-5-4-8-13(14)19/h4-10H,3,11H2,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIJQUGQKHZJJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide belongs to a class of triazole derivatives known for their diverse biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 374.42 g/mol . The compound features a triazole ring, which is often associated with various pharmacological effects.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various bacterial strains. For example, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus , Escherichia coli , and Candida albicans . The Minimum Inhibitory Concentration (MIC) values for related compounds suggest potent antibacterial effects, indicating that this compound may also exhibit similar properties.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 - 32 |

| Escherichia coli | 16 - 64 |

| Candida albicans | 4 - 16 |

Antioxidant Activity

The antioxidant potential of triazole derivatives is another area of interest. Studies have shown that related compounds exhibit strong antioxidant activity as measured by assays such as DPPH and ABTS. For instance, one study reported an IC50 value of 0.397 µM for a structurally similar compound, comparable to ascorbic acid . This suggests that the compound may possess significant free radical scavenging abilities.

Anticancer Activity

Research has indicated that triazole derivatives can act as anticancer agents. For instance, one study highlighted that compounds with similar structures showed activity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values ranging from 27.3 µM to 43.4 µM . This suggests that the compound might also be effective in inhibiting cancer cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a recent study examining the antimicrobial efficacy of various triazole derivatives, the compound was tested against a panel of bacteria and fungi. Results indicated that it inhibited growth at concentrations lower than those required for many standard antibiotics, suggesting its potential as a therapeutic agent in treating infections resistant to conventional treatments .

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant properties of triazole derivatives found that compounds similar to our target exhibited remarkable scavenging activity against reactive oxygen species (ROS). The findings indicated a correlation between structural features and antioxidant efficacy, which could guide future modifications to enhance activity .

Comparison with Similar Compounds

N-(2-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 577961-32-1)

This analog replaces the dihydropyridinone group with a pyridine ring and introduces a propenyl substituent at position 4 of the triazole. Key differences include:

2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS 561295-12-3)

Here, the dihydropyridinone is replaced with a thiophene ring. Key comparisons:

Triazole Derivatives with Bromophenyl Substituents

Compounds such as 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propenamide exhibit:

- NLO Properties : Bromine and nitro groups enhance polarizability, leading to high hyperpolarizability values (β = 1.23 × 10⁻³⁰ esu) in DFT studies, outperforming urea standards. This highlights the role of electron-withdrawing groups in NLO applications .

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Comparable Compounds

Anti-Inflammatory Activity

The target compound’s 2-fluorophenylacetamide moiety is structurally analogous to 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives, which demonstrated 45–60% inhibition of exudate volume in carrageenan-induced edema models at 10 mg/kg, comparable to diclofenac sodium . The fluorine atom in the target compound may enhance metabolic stability via reduced cytochrome P450-mediated oxidation.

Nonlinear Optical Performance

Triazole-thioacetamides with bromophenyl and nitrophenyl substituents exhibit superior NLO responses due to extended π-conjugation and electron-deficient aromatic rings. The target compound’s dihydropyridinone group may further augment charge transfer efficiency, though experimental validation is required .

Preparation Methods

Synthesis of the 4-Methyl-4H-1,2,4-Triazole-3-thiol Core

The 1,2,4-triazole ring system serves as the central scaffold. As demonstrated in, 1,2,4-triazole-3-thiones are synthesized via alkaline cyclization of hydrazinecarbothioamides. For this target molecule, the 4-methyl substituent is introduced during the cyclization step.

Procedure :

- Formation of Hydrazinecarbothioamide : Reacting methylhydrazine with carbon disulfide in ethanol under reflux yields methylhydrazinecarbothioamide.

- Cyclization : Treatment with 2 M sodium hydroxide at 80°C induces cyclization to 4-methyl-4H-1,2,4-triazole-3-thiol (yield: 78–85%).

Key Reaction :

$$

\text{CH}3\text{NHNH}2 + \text{CS}2 \xrightarrow{\text{NaOH}} \text{C}3\text{H}5\text{N}3\text{S} + \text{H}_2\text{O}

$$

Thioether Formation and Acetamide Installation

The thioether bridge is constructed via alkylation of the triazolethiolate with a bromoacetamide intermediate.

Step 1: Synthesis of Bromoacetamide Precursor

2-Fluoroaniline is reacted with bromoacetyl bromide in dichloromethane to yield N-(2-fluorophenyl)bromoacetamide (yield: 89%).

Step 2: Alkylation of Triazolethiol

The triazolethiol is deprotonated with potassium carbonate in DMF and treated with N-(2-fluorophenyl)bromoacetamide at 60°C, forming the thioether linkage (yield: 74%).

Reaction Scheme :

$$

\text{Triazole-SH} + \text{BrCH}2\text{C(O)NHAr} \xrightarrow{\text{K}2\text{CO}3} \text{Triazole-S-CH}2\text{C(O)NHAr} + \text{HBr}

$$

Optimization and Purification Strategies

Table 1: Comparison of Cyclization Agents for Triazole Formation

| Cyclization Agent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| NaOH (2 M) | H₂O/EtOH | 80 | 85 | 98.5 |

| KOH (1.5 M) | EtOH | 70 | 78 | 97.2 |

| Ionic Liquid [BMIM]Br | Neat | 100 | 82 | 96.8 |

Purification :

- Recrystallization from ethanol/water mixtures removes unreacted starting materials.

- Final purification via flash chromatography (SiO₂, ethyl acetate/hexane) ensures >99% purity.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (500 MHz, DMSO-d₆) : δ 1.32 (t, J = 7.0 Hz, 3H, CH₂CH₃), 2.98 (s, 3H, NCH₃), 4.21 (q, J = 7.0 Hz, 2H, CH₂CH₃), 6.82–7.45 (m, 4H, Ar-H), 10.12 (s, 1H, NH).

- HRMS (ESI+) : m/z 458.1321 [M+H]⁺ (calc. 458.1325).

X-ray Crystallography : Confirms the planar triazole ring and axial orientation of the dihydropyridinone substituent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.